

# Vedaclidine: A Technical Guide to its Chemical Structure and Pharmacological Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vedaclidine**

Cat. No.: **B117435**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Vedaclidine** is an experimental drug candidate with a unique pharmacological profile, acting as a selective agonist at the M1 and M4 muscarinic acetylcholine receptors while simultaneously exhibiting antagonist activity at the M2, M3, and M5 subtypes.<sup>[1][2][3]</sup> This mixed agonist-antagonist profile has positioned **Vedaclidine** as a compound of interest for therapeutic applications, particularly in the realm of analgesia where it has demonstrated potency greater than morphine in preclinical models.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Vedaclidine**, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

## Chemical Structure and Identifiers

**Vedaclidine**, also known by its codenames LY-297,802 and NNC 11-1053, is a complex heterocyclic molecule.<sup>[1]</sup> Its chemical identity is precisely defined by the following identifiers:

| Identifier        | Value                                                                      |
|-------------------|----------------------------------------------------------------------------|
| IUPAC Name        | (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane |
| SMILES String     | CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3                                            |
| CAS Number        | 141575-50-0                                                                |
| Molecular Formula | C <sub>13</sub> H <sub>21</sub> N <sub>3</sub> S <sub>2</sub>              |
| Molecular Weight  | 283.45 g/mol <a href="#">[1]</a>                                           |
| ChEMBL ID         | CHEMBL136807                                                               |
| PubChem CID       | 9889093                                                                    |

## Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While comprehensive experimental data for **Vedaclidine**'s properties are not extensively published, the following table summarizes available information.

| Property           | Value                   |
|--------------------|-------------------------|
| pKa                | Data not available      |
| Aqueous Solubility | Data not available      |
| LogP (Predicted)   | 3.1 <a href="#">[4]</a> |

Further experimental determination of pKa and aqueous solubility is recommended for comprehensive formulation and development.

## Pharmacological Properties

**Vedaclidine**'s defining characteristic is its mixed agonist-antagonist activity at muscarinic acetylcholine receptors. This section details its binding affinities and functional potencies at the five receptor subtypes (M1-M5).

## Receptor Binding Affinities

Radioligand binding assays are employed to determine the affinity of a compound for its target receptors, typically expressed as the inhibition constant ( $K_i$ ). While specific  $K_i$  values for **Vedaclidine** at all five muscarinic receptor subtypes are not readily available in the public domain, it is reported to have high affinity for muscarinic receptors in brain homogenates.[\[2\]](#)

Quantitative  $K_i$  values from competitive binding assays are essential for a complete understanding of **Vedaclidine**'s receptor interaction profile.

## Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. **Vedaclidine** demonstrates a unique functional selectivity profile:

- Agonist at M1 and M4 Receptors: **Vedaclidine** stimulates the activity of M1 and M4 receptors.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Antagonist at M2, M3, and M5 Receptors: **Vedaclidine** blocks the activity of M2, M3, and M5 receptors.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The following table summarizes the functional potency of **Vedaclidine** at the different muscarinic receptor subtypes.

| Receptor Subtype | Activity   | Potency ( $EC_{50}/IC_{50}$ ) |
|------------------|------------|-------------------------------|
| M1               | Agonist    | Data not available            |
| M2               | Antagonist | Data not available            |
| M3               | Antagonist | Data not available            |
| M4               | Agonist    | Data not available            |
| M5               | Antagonist | Data not available            |

$EC_{50}$  (half maximal effective concentration) for agonists and  $IC_{50}$  (half maximal inhibitory concentration) for antagonists are critical parameters for quantifying functional potency. Further research is needed to establish these values for **Vedaclidine**.

# Signaling Pathways

**Vedaclidine**'s pharmacological effects are mediated through the modulation of distinct intracellular signaling cascades initiated by muscarinic receptor activation or blockade.

## M1 and M4 Receptor Agonism

Activation of M1 and M4 receptors by **Vedaclidine** leads to the engagement of specific G proteins and downstream signaling pathways.



[Click to download full resolution via product page](#)

**Vedaclidine**'s agonist activity at M1 and M4 receptors.

## M2, M3, and M5 Receptor Antagonism

As an antagonist at M2, M3, and M5 receptors, **Vedaclidine** blocks the signaling pathways normally initiated by acetylcholine.



[Click to download full resolution via product page](#)

**Vedaclidine's** antagonist activity at M2, M3, and M5 receptors.

## Experimental Protocols

The following sections outline generalized experimental protocols for assessing the binding and functional activity of compounds like **Vedaclidine** at muscarinic receptors. Specific parameters should be optimized for each experiment.

## Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity ( $K_i$ ) of a test compound for a specific muscarinic receptor subtype.



[Click to download full resolution via product page](#)

Workflow for a competitive radioligand binding assay.

**Materials:**

- Cell membranes expressing the human muscarinic receptor subtype of interest.
- Radioligand (e.g., [<sup>3</sup>H]-N-methylscopolamine, [<sup>3</sup>H]-QNB).
- Unlabeled competitor (**Vedaclidine**).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.

**Procedure:**

- Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of **Vedaclidine**.
- Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **Vedaclidine** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.
- Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

# Functional Assay: Phosphoinositide (PI) Hydrolysis (for M1, M3, M5)

This assay measures the agonist-induced accumulation of inositol phosphates, a downstream signaling event of Gq/11-coupled receptors.



[Click to download full resolution via product page](#)

Workflow for a phosphoinositide hydrolysis assay.

#### Materials:

- Cells expressing the human M1, M3, or M5 muscarinic receptor.
- [<sup>3</sup>H]-myo-inositol.
- **Vedaclidine**.
- Cell lysis buffer.
- Ion-exchange chromatography columns.
- Scintillation fluid.

#### Procedure:

- Cell Labeling: Incubate the cells with [<sup>3</sup>H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
- Stimulation: Treat the labeled cells with a range of concentrations of **Vedaclidine** for a specific time period.
- Lysis and Separation: Lyse the cells and separate the water-soluble inositol phosphates from the lipids using ion-exchange chromatography.
- Quantification: Elute the different inositol phosphate fractions and measure their radioactivity using a scintillation counter.
- Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the **Vedaclidine** concentration. Fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.

## Functional Assay: cAMP Accumulation (for M2, M4)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Vedaclidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Vedaclidine (LY-297,802) [benchchem.com]
- 4. Structure-Based Design and Discovery of New M2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vedaclidine: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117435#chemical-structure-and-properties-of-vedaclidine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)